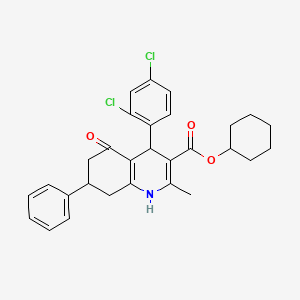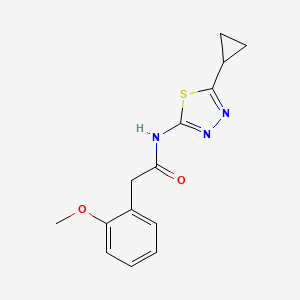![molecular formula C19H22ClNO B5143024 1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine](/img/structure/B5143024.png)
1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine is a chemical compound with the molecular formula C20H24ClNO. It is also known as MK-801 or dizocilpine and is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The compound is widely used in scientific research to study the mechanisms of neurological and psychiatric disorders.
Mécanisme D'action
1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the flow of calcium ions. This leads to a decrease in the excitability of the neuron and a reduction in synaptic plasticity, which can result in cognitive impairments and behavioral changes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine are primarily related to its effects on the NMDA receptor. The compound has been shown to induce a range of behavioral and cognitive changes in animal models, including deficits in learning and memory, increased anxiety, and altered social behavior. It has also been shown to affect neurotransmitter systems, such as dopamine and serotonin, which are involved in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine in lab experiments is its ability to induce NMDA receptor hypofunction, which can mimic the neurological and psychiatric symptoms of certain disorders. This allows researchers to study the underlying mechanisms of these disorders and develop potential treatments. However, one limitation is that the compound has a relatively short half-life and can be rapidly metabolized in vivo, which can make it difficult to maintain a consistent level of NMDA receptor hypofunction.
Orientations Futures
There are many potential future directions for research involving 1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine. One area of interest is the development of new compounds that can selectively target different subtypes of NMDA receptors, which could lead to more specific treatments for neurological and psychiatric disorders. Another area of interest is the use of the compound in combination with other drugs or therapies, such as cognitive behavioral therapy, to enhance treatment outcomes. Additionally, further research is needed to better understand the long-term effects of NMDA receptor hypofunction and the potential risks associated with its use in lab experiments.
Méthodes De Synthèse
The synthesis of 1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine involves the reaction of 4-chlorophenol with benzyl bromide in the presence of potassium carbonate to form 4-(benzyloxy)phenol. This compound is then reacted with 3-chlorobenzyl chloride in the presence of sodium hydride to form 1-[3-(4-chlorophenoxy)benzyl]phenol. The final step involves the reaction of this compound with 3-methylpiperidine in the presence of potassium carbonate to form 1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine.
Applications De Recherche Scientifique
1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine is widely used in scientific research to study the mechanisms of neurological and psychiatric disorders. It is particularly useful in studying the NMDA receptor, which is involved in learning, memory, and synaptic plasticity. The compound is used to induce NMDA receptor hypofunction in animal models of neurological and psychiatric disorders, such as schizophrenia, depression, and Alzheimer's disease.
Propriétés
IUPAC Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]-3-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO/c1-15-4-3-11-21(13-15)14-16-5-2-6-19(12-16)22-18-9-7-17(20)8-10-18/h2,5-10,12,15H,3-4,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJMLRURBDOEBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[3-(4-Chlorophenoxy)phenyl]methyl]-3-methylpiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5142941.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-2-[2-(cyclohexylcarbonyl)hydrazino]-2-oxoacetamide](/img/structure/B5142956.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5142963.png)
![1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine](/img/structure/B5142974.png)
![3-bromo-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142979.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-chlorobenzyl)methanesulfonamide](/img/structure/B5142993.png)
![1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5143004.png)

![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5143018.png)
![4-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5143038.png)


![1-[4-(4-iodophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5143054.png)